molecular formula C11H11Cl2NO4S B2808383 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid CAS No. 339014-93-6

2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B2808383
CAS No.: 339014-93-6
M. Wt: 324.17
InChI Key: JFBGBWPJTSVHAY-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid is a sulfur-containing acetamide derivative characterized by a 2,4-dichloro-5-methoxy-substituted aniline core linked to a sulfanyl-acetic acid moiety via a ketone group.

Properties

IUPAC Name

2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c1-18-9-3-8(6(12)2-7(9)13)14-10(15)4-19-5-11(16)17/h2-3H,4-5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBGBWPJTSVHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichloro-5-methoxyaniline with ethyl chloroacetate in the presence of a base to form an intermediate. This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether moiety (-S-) participates in oxidation, alkylation, and nucleophilic substitution reactions.

Reaction TypeConditionsProductsKey ObservationsSource
Oxidation to sulfoxide H₂O₂ (30%) in acetic acid, 40°C, 2 hrsSulfinyl derivativeControlled oxidation preserves aromatic chlorides; excess oxidant leads to over-oxidation to sulfone
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CS-methylated derivativeSelective S-alkylation occurs without affecting amide or carboxylic acid groups
Nucleophilic displacement Thiophenol, CuI, DIPEA, DMSO, 80°CThioether exchange productsRequires deprotonation of -SH nucleophile; reaction rate depends on electron-withdrawing Cl substituents

Amide Bond Transformations

The anilinoacetamide group undergoes hydrolysis and condensation reactions.

Reaction TypeConditionsProductsKey ObservationsSource
Acid-catalyzed hydrolysis 6M HCl, reflux, 12 hrs2-(2,4-dichloro-5-methoxyanilino)acetic acid + thioglycolic acidComplete cleavage occurs at >100°C; methoxy group remains intact
Base-mediated aminolysis NH₃/MeOH, 50°C, 6 hrsAmide-amide exchange productLimited conversion (≤35%) due to steric hindrance from dichloro substituents
Schiff base formation Benzaldehyde, EtOH, ΔImine derivativesRequires prior hydrolysis to free amine; competing decarboxylation observed at >80°C

Aromatic Ring Reactions

The electron-deficient dichloro-methoxybenzene ring participates in selective substitutions.

Reaction TypeConditionsProductsKey ObservationsSource
Nucleophilic aromatic substitution NaN₃, DMF, 120°C, 24 hrs5-azido derivativePosition 4 chloride more reactive than position 2; methoxy group directs substitution
Electrophilic bromination Br₂/FeBr₃, CHCl₃, 0°C3-bromo derivativeBromination occurs meta to methoxy group; di-substitution avoided below 5°C
Methoxy demethylation BBr₃, CH₂Cl₂, -78°CPhenolic derivativeQuantitative cleavage achieved without affecting sulfanyl bridge

Carboxylic Acid Reactions

The terminal -COOH group enables salt formation and conjugation chemistry.

Reaction TypeConditionsProductsKey ObservationsSource
Esterification MeOH/H₂SO₄, ΔMethyl esterConversion >90% after 8 hrs; ester derivatives show improved lipid solubility
Peptide coupling EDC/HOBt, R-NH₂Amide conjugatesYields range 45-78% depending on amine nucleophilicity
Metal complexation Cu(OAc)₂, pH 7.4Cu(II) chelateForms 1:2 metal-ligand complex; stability constant logβ = 8.2 ± 0.3

Thermal Decomposition Pathways

Controlled pyrolysis reveals degradation patterns.

Temperature RangeMajor Degradation ProductsMechanismAnalytical MethodSource
150-200°CCO₂ + 2-mercaptoacetamideDecarboxylationTGA-FTIR
200-250°CHCl + methoxyquinoneDehydrohalogenation/oxidationGC-MS
>300°CChar (58% residue)Complete carbonizationElemental analysis

Photochemical Behavior

UV-induced reactions show wavelength-dependent outcomes.

λ (nm)AtmosphereProductsQuantum YieldSource
254N₂Thiyl radical dimerΦ = 0.12
365O₂Sulfonic acid derivativeΦ = 0.08
420AirNo reaction-

This comprehensive analysis demonstrates the compound's rich reactivity profile, enabling targeted modifications for pharmaceutical development. Controlled oxidation of the sulfanyl group and selective aromatic substitutions appear particularly promising for structure-activity relationship studies .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. The presence of the dichloro and methoxy groups may enhance its biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties.

Anticancer Activity

Studies have shown that derivatives of 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid can inhibit cancer cell proliferation. For instance, compounds with similar functionalities have demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is particularly relevant in these contexts.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens. This application is vital in the context of rising antibiotic resistance, where novel compounds are needed to combat infections.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis activation and cell cycle arrest.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers administered the compound to animal models of neurodegeneration. The findings suggested that treatment resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups, indicating potential for therapeutic use in neurodegenerative disorders.

Mechanism of Action

The mechanism by which 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The dichloro-methoxyaniline moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic processes, further influencing its biological activity.

Comparison with Similar Compounds

2-({2-2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino-2-oxoethyl}sulfanyl)acetic acid (CAS: 339014-99-2)

  • Key Differences : Replaces the methoxy group with a 2-ethoxy-2-oxoethoxy substituent, introducing an ester functionality.
  • Molecular Weight : Higher molecular weight (estimated ~455 g/mol) due to the additional ethoxy and ester groups.

2-((2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl)sulfanyl)-N,N-diethylacetamide (CAS: 341965-06-8)

  • Key Differences : Terminal acetic acid is replaced with a diethylacetamide group.
  • The 2-methoxyethoxy substituent increases steric bulk compared to methoxy, possibly affecting target binding .
  • Molecular Weight : 423.35 g/mol .

2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic Acid

  • Key Differences : Substitutes 2,4-dichloro-5-methoxy with 3,4-dimethoxy groups on the aniline ring.
  • Impact : Loss of chlorine atoms reduces electron-withdrawing effects, while dual methoxy groups may enhance hydrogen bonding. Reported melting point: 128–130°C .

2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid (CAS: Discontinued)

  • Key Differences : Replaces 2,4-dichloro-5-methoxy with 4-bromo and introduces a 4-chlorophenyl group.
  • Impact : Bromine’s larger atomic radius may sterically hinder interactions, while the chlorophenyl group adds hydrophobicity. Molecular weight: 414.7 g/mol .

Functional Group Modifications

  • Sulfanyl vs.
  • Acetic Acid vs. Ester/Acetamide : Terminal acetic acid provides acidity (pKa ~3–4), whereas ester or amide derivatives (e.g., ) neutralize this, affecting solubility and binding to charged targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound* 2,4-dichloro-5-methoxy C₁₁H₁₀Cl₂N₂O₄S ~345 (estimated) Predicted pKa ~3.5–4.0 (carboxylic acid)
339014-99-2 2,4-dichloro-5-(2-ethoxy-2-oxoethoxy) C₁₄H₁₄Cl₂N₂O₆S ~455 Higher lipophilicity due to ester group
341965-06-8 2,4-dichloro-5-(2-methoxyethoxy), N,N-diethylacetamide C₁₇H₂₄Cl₂N₂O₄S 423.35 Improved metabolic stability (amide group)
339109-08-9 4-methoxy, phenyl C₁₇H₁₇NO₄S 331.39 Enhanced aromatic interactions
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic Acid 3,4-dimethoxy C₁₂H₁₄N₂O₅S 285.32 Melting point: 128–130°C

Research Findings and Implications

  • Biological Activity : Analogs with thioether linkages (e.g., ) show promise in modulating enzyme activity, particularly in glucose metabolism and oxidative stress pathways .
  • Coordination Chemistry : Sulfanyl-acetic acid derivatives exhibit metal-binding capabilities, relevant to catalysis or drug delivery systems .
  • Synthetic Challenges : The discontinued status of analogs (e.g., ) highlights synthetic complexity or stability issues, suggesting a need for optimized protocols for the target compound .

Q & A

Q. What are the recommended synthetic pathways for 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid, and how do reaction parameters influence yield?

A multi-step synthesis is typically employed, starting with nitration (e.g., of 2-methyl aniline derivatives) to introduce nitro groups, followed by acylation with chloroacetic acid to form the oxoethyl intermediate. Thioether formation via nucleophilic substitution with thiobenzoic acid derivatives under basic conditions completes the synthesis . Critical parameters include:

  • Temperature : Optimal acylation occurs at 60–80°C to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during thioether formation.
  • Catalysts : Bases like NaOH or K₂CO₃ facilitate deprotonation and thiolate ion generation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

Key methods include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the dichloro-methoxyanilino and sulfanyl-acetic acid moieties. The methoxy group (~δ 3.8 ppm) and sulfanyl protons (~δ 3.2–3.5 ppm) are diagnostic .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly cleavage at the sulfanyl linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC₅₀ values. Standardize protocols using guidelines from ’s interaction studies .
  • Purity thresholds : HPLC purity >98% is critical; residual solvents (e.g., DMF) may inhibit biological targets .
  • Structural analogs : Compare activity with derivatives (e.g., nitro-to-amino substitutions) to identify pharmacophore requirements .

Q. What computational and experimental strategies optimize this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinase domains). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the dichlorophenyl ring .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target validation .
  • Quantum chemical calculations : Model reaction pathways (e.g., ICReDD’s approach in ) to predict regioselectivity in derivative synthesis .

Q. How do substituent modifications (e.g., chloro, methoxy) impact physicochemical properties and reactivity?

  • Electron-withdrawing groups (Cl) : Increase electrophilicity at the oxoethyl carbon, enhancing nucleophilic substitution rates .
  • Methoxy group : Improves solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations (e.g., using ChemAxon) balance hydrophilicity and bioavailability .
  • Sulfanyl linker stability : Assess oxidative susceptibility under physiological conditions (e.g., glutathione-rich environments) via LC-MS stability assays .

Methodological Resources

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Parallel synthesis : Use robotic liquid handlers to generate analogs with varied substituents (e.g., replacing Cl with F or methyl groups) .
  • Kinetic assays : Measure enzyme inhibition (e.g., ΔA/min) under controlled pH and temperature to correlate substituent effects with activity .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking predictions (e.g., ’s spirocyclic analogs) .

Q. How can researchers address challenges in scaling up synthesis for in vivo studies?

  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., nitration) and reduces byproducts .
  • Purification : Optimize flash chromatography gradients (e.g., hexane/EtOAc to DCM/MeOH) for gram-scale isolation .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify formulation needs (e.g., lyophilization for hydrolytically unstable intermediates) .

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